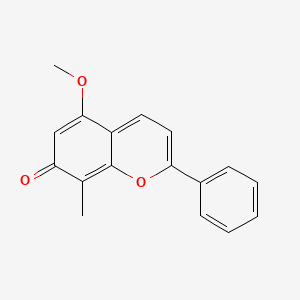
5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one is a chemical compound belonging to the class of chromen-7-ones It is characterized by the presence of a methoxy group at the 5th position, a methyl group at the 8th position, and a phenyl group at the 2nd position on the chromen-7-one skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-8-methyl-2-phenyl-7H-chromen-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-hydroxyacetophenone derivatives and benzaldehyde derivatives in the presence of a base, such as sodium hydroxide, to form the chromen-7-one core structure. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of 5-methoxy-8-methyl-2-phenyl-7H-chromen-7-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy, methyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical and physical properties.
Aplicaciones Científicas De Investigación
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-methoxy-8-methyl-2-phenyl-7H-chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its anti-inflammatory and antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-6-methyl-2-phenyl-7H-chromen-7-one
- 5-Methoxy-2-phenyl-7H-chromen-7-one
- 7-Methoxy-5-methyl-3-phenyl-4H-chromen-4-one
Uniqueness
5-Methoxy-8-methyl-2-phenyl-7H-chromen-7-one is unique due to the specific positioning of its methoxy, methyl, and phenyl groups, which confer distinct chemical and physical properties. This unique structure may result in different reactivity and biological activities compared to its similar compounds, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
61110-17-6 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
5-methoxy-8-methyl-2-phenylchromen-7-one |
InChI |
InChI=1S/C17H14O3/c1-11-14(18)10-16(19-2)13-8-9-15(20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
NMIUCCCFPUEILN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C(O2)C3=CC=CC=C3)C(=CC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


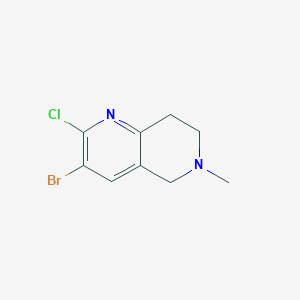
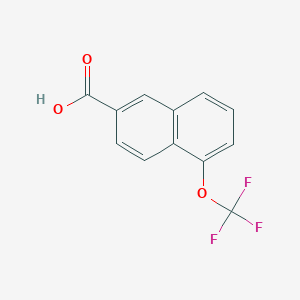

![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)
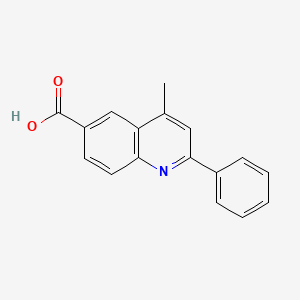

![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)
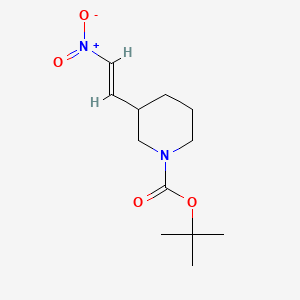
![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)
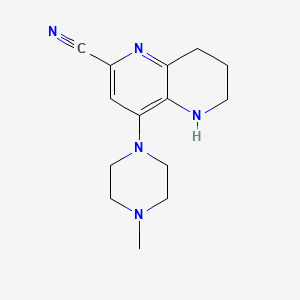


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)
